2-Hydroxyoctadec-9-enoic acid, also known as (Z)-2-hydroxyoctadec-9-enoic acid or 2-hydroxy-9-cis-octadecenoic acid, is an unsaturated fatty acid characterized by its hydroxy group at the second carbon and a double bond between the ninth and tenth carbons of an eighteen-carbon chain. This compound belongs to the class of hydroxy fatty acids and is structurally related to ricinoleic acid, which is derived from castor oil. The presence of both a hydroxyl group and a cis double bond contributes to its unique chemical properties and biological activities .
The chemical behavior of 2-hydroxyoctadec-9-enoic acid includes various reactions typical of fatty acids, such as esterification, oxidation, and hydration. Notably, it can undergo:
These reactions are significant for synthesizing derivatives that can be used in various applications, including pharmaceuticals and cosmetics .
2-Hydroxyoctadec-9-enoic acid exhibits several biological activities. It has been studied for its potential anti-inflammatory properties and its role in modulating lipid metabolism. Research indicates that this compound may influence cell signaling pathways related to inflammation and lipid storage, making it a candidate for therapeutic applications in metabolic disorders . Additionally, it may have antimicrobial properties due to its ability to disrupt lipid membranes of pathogens .
The synthesis of 2-hydroxyoctadec-9-enoic acid can be achieved through several methods:
2-Hydroxyoctadec-9-enoic acid has diverse applications across various fields:
Research has indicated that 2-hydroxyoctadec-9-enoic acid interacts with various biological molecules, influencing metabolic pathways. Studies suggest that it may modulate enzyme activities involved in lipid metabolism and inflammation. Additionally, its interactions with cell membranes can affect cellular uptake mechanisms and signaling pathways . Further investigations are necessary to elucidate the full scope of its interactions at the molecular level.
Several compounds share structural similarities with 2-hydroxyoctadec-9-enoic acid, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Ricinoleic Acid | 12-Hydroxy derivative of oleic acid | Strong anti-inflammatory effects |
| Oleic Acid | Monounsaturated fatty acid | Widely used in cooking oils |
| Lesquerolic Acid | Similar structure with an additional -CH₂ group | Unique emulsifying properties |
| Undecylenic Acid | Derived from ricinoleic acid | Antifungal properties |
The uniqueness of 2-hydroxyoctadec-9-enoic acid lies in its specific positioning of the hydroxyl group and double bond, which influences its biological activity and potential applications compared to these similar compounds .
Chemical synthesis of 2-hydroxyoctadec-9-enoic acid and related α-hydroxy unsaturated fatty acids employs several distinct methodological approaches that have been developed to achieve regioselective and stereoselective hydroxylation [13]. The fundamental challenge in synthesizing these compounds lies in the precise introduction of the hydroxyl group at the α-position while maintaining the integrity of the unsaturated carbon-carbon double bond [28].
Traditional chemical synthesis routes for α-hydroxy fatty acids rely on α-chlorination followed by hydroxylation methodologies [13]. The process involves treating fatty acids with trichloroisocyanuric acid under solvent-free conditions to introduce chlorine at the α-position, followed by subsequent hydroxylation using alkaline conditions [13]. This approach has demonstrated effectiveness for saturated fatty acid substrates, yielding α-hydroxy products with purities exceeding 99 percent [13].
The stereoselective synthesis of α-hydroxy unsaturated fatty acids has been achieved through asymmetric total synthesis strategies employing catalytic desymmetrization techniques [28]. These methods utilize divinylcarbinol substrates in one-pot asymmetric induction reactions, enabling the preparation of desired stereoisomers under mild conditions in a highly convergent manner [28]. The approach is particularly valuable for compounds exhibiting local symmetries in the vicinities of stereogenic secondary hydroxyl units [28].
Recent developments in chemical synthesis have focused on multi-step cascade reactions that enable the formation of complex hydroxylated fatty acid structures [20]. These synthetic strategies generate the sensitive functional array of target compounds under mild conditions from stable acetal precursors that are suitable for long-term storage [20]. The methodology involves selective reduction of ketone carbonyl groups in ketoalkenal derivatives while preserving the aldehyde functionality through acetal protection [20].
The oxidative ring-opening approach using N-bromosuccinimide has proven effective for generating ketoaldehyde intermediates from furyl ester precursors [20]. Subsequent selective protection using trimethyl orthoformate and Montmorillonite K10 yields masked γ-hydroxyalkenal compounds with excellent yields [20]. The target compounds can be generated through controlled hydrolysis promoted by weak acid catalysts such as pyridinium p-toluenesulfonic acid [20].
Enzymatic synthesis of 2-hydroxyoctadec-9-enoic acid represents a highly efficient and environmentally sustainable approach that leverages the remarkable specificity and selectivity of biological catalysts [17] [19]. Microbial biotransformation systems offer distinct advantages over chemical synthesis methods, including operation under mild reaction conditions, high enantioselectivity, and the ability to process complex fatty acid substrates with precision [21].
Fatty acid α-hydroxylase enzymes from Sphingomonas paucimobilis represent a class of unusual cytochrome P450 enzymes that catalyze the hydroxylation of the α-carbon of fatty acids in the presence of hydrogen peroxide [17]. These enzymes demonstrate strict substrate specificity for fatty acids and catalyze highly stereo- and regioselective hydroxylation reactions [17]. The enzyme can metabolize saturated fatty acids with carbon chain lengths of more than 10 carbons, with pentadecanoic acid exhibiting the smallest Km value among tested substrates [17].
The stereochemical analysis of α-hydroxylated products demonstrates that P450 fatty acid hydroxylases produce exclusively S-enantiomers with greater than 98 percent enantiomeric purity [17]. This remarkable stereospecificity is attributed to the enzyme's active site architecture, where the structure of the ω-carbon and carboxyl carbon, as well as the carbon chain length of fatty acids, are critical for substrate-enzyme interaction [17]. Arachidonic acid serves as an excellent substrate, producing only α-hydroxyarachidonic acid with turnover numbers exceeding 1000 per minute [17].
Mammalian fatty acid 2-hydroxylase represents another important enzyme system for α-hydroxy fatty acid production [19]. This NAD(P)H-dependent enzyme initiates fatty acid α-oxidation and is responsible for the biosynthesis of 2-hydroxy fatty acid-containing sphingolipids in mammalian cells [19]. Stereochemical investigations have confirmed that fatty acid 2-hydroxylase is stereospecific for the production of R-enantiomers [19].
Engineered Escherichia coli systems have emerged as powerful platforms for the biotransformation of fatty acids to α-hydroxy derivatives [18] [29]. These recombinant systems incorporate multi-enzymatic cascade reactions capable of carrying out one-pot transformations with high efficiency [18]. The design involves three distinct cell-based modules: an ω-hydroxylation module to convert fatty acid methyl esters to ω-hydroxy fatty acids, an amination module to convert terminal alcohol groups to amine groups, and a reduction module to convert carboxyl groups to alcohol groups [18].
The product-oriented assembly of these cell modules enables the generation of various functionalized fatty acid derivatives with impressive yields [18]. For example, ω-aminododecanoic acid can be produced at concentrations up to 46 millimolar, α,ω-diols up to 29 millimolar, and ω-amino alcohols up to 29 millimolar from 100 millimolar fatty acid methyl ester substrates [18]. Purification of 12-aminododecanoic acid and 1,12-diol achieved isolated yields of 66.5 percent and 52.5 percent, respectively [18].
Whole-cell biotransformation systems utilizing Escherichia coli recombinants containing cytochrome P450BM-3 monooxygenase have been developed for the bioconversion of long-chain saturated fatty acids to ω-1, ω-2, and ω-3 hydroxy fatty acids [30]. These systems address the challenge of inefficient fatty acid uptake by intact bacterial cells through the incorporation of cloned fatty acid uptake systems from Pseudomonas oleovorans [30].
The fatty acid uptake system from P. oleovorans operates independently of acyl-coenzyme A synthetase coupling, enabling facilitated uptake of fatty acid substrates [30]. When combined with fadD mutant E. coli strains that cannot consume substrates or products via the β-oxidation cycle, a two-fold increase in productivity is achieved [30]. This whole-cell approach eliminates the requirement for exogenous addition of costly NADPH cofactor while maintaining high catalytic efficiency [30].
| Substrate | Product | Conversion Rate (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Pentadecanoic acid | 2-Hydroxypentadecanoic acid | >90 | >98 | [17] |
| Arachidonic acid | α-Hydroxyarachidonic acid | >85 | >98 | [17] |
| Linoleic acid | 10-Hydroxy-cis-12-octadecenoic acid | 98 | >99.9 | [40] |
| Oleic acid | 10-Hydroxyoctadecanoic acid | 87 | >95 | [9] |
The optimization of enzymatic cascade reactions for chiral center formation in α-hydroxy fatty acid synthesis represents a sophisticated approach that combines multiple enzymatic transformations to achieve high selectivity and efficiency [9] [12]. These cascade systems enable the sequential modification of fatty acid substrates through carefully orchestrated enzyme-catalyzed reactions that preserve stereochemical integrity while introducing desired functional groups [21].
The development of enzyme cascade reactions for the biosynthesis of long-chain aliphatic compounds has been demonstrated through the transformation of ricinoleic acid to 12-aminooctadec-9-enoic acid via 12-ketooctadec-9-enoic acid with a conversion rate of 71 percent [9]. This two-step in vivo biotransformation involves a long-chain secondary alcohol dehydrogenase from Micrococcus luteus and a variant of the amine transaminase from Vibrio fluvialis [9].
A more complex three-step biocatalysis reaction has been developed for the production of 10-aminooctadecanoic acid from oleic acid via 10-hydroxyoctadecanoic acid and 10-ketooctadecanoic acid [9]. This cascade involves not only the secondary alcohol dehydrogenase and amine transaminase variants but also incorporates a fatty acid double bond hydratase from Stenotrophomonas maltophilia [9]. The complete system produces 10-aminooctadecanoic acid at a total rate of 4.4 units per gram dry cells with a conversion rate of 87 percent using recombinant Escherichia coli expressing all three enzymes simultaneously [9].
Advanced cascade systems utilize naturally occurring fusion enzymes that combine multiple catalytic domains within single polypeptide chains [12]. The tambjamine biosynthetic pathway provides an example of coupled natural fusion enzymes where PtTamA and PtTamH work together to convert fatty acids to corresponding amines in one-pot reactions [12]. PtTamA comprises a class I adenylation domain fused to an acyl carrier protein, while PtTamH contains a pyridoxal 5'-phosphate-dependent transaminase domain fused to an NADH-dependent thioester reductase domain [12].
The cascade reaction proceeds through a four-domain mechanism where the PtTamA adenylation domain activates the fatty acid substrate in an ATP-dependent reaction to form the adenylate intermediate [12]. The PtTamA acyl carrier protein domain captures the activated fatty acid, which is then reduced by the PtTamH thioester reductase domain using NADH to form the corresponding aldehyde [12]. The final transamination step is catalyzed by the PtTamH transaminase domain to yield the amine product [12].
The optimization of cascade reactions involves multiple parameters including enzyme ratios, cofactor concentrations, reaction temperatures, and substrate feeding strategies [41]. Bayesian optimization approaches have been successfully applied to determine optimal initial concentrations of reaction components to maximize enzyme cascade performance [41]. This data-driven optimization methodology enables simultaneous adjustment of multiple parameters rather than traditional one-factor-at-a-time approaches [41].
For ATP-regenerating enzyme cascades, optimization has focused on the concentrations of adenosine monophosphate, polyphosphate kinase variants, and mevalonate kinase to achieve maximum specific activity [41]. The application of Gaussian process regression combined with expected improvement acquisition functions has enabled identification of optimal parameter regions with minimal experimental effort [41]. This approach has demonstrated superior efficiency compared to traditional design of experiments methodologies, requiring fewer than 20 experiments to identify optimal conditions [41].
| Enzyme System | Substrate | Product | Conversion (%) | Turnover Number | Reference |
|---|---|---|---|---|---|
| P450SPα-SOX fusion | Lauric acid | α-Hydroxylauric acid | >90 | 6,800 | [35] |
| P450SPα-SOX fusion | Myristic acid | α-Hydroxymyristic acid | >85 | 6,750 | [35] |
| P450SPα-SOX fusion | Palmitic acid | α-Hydroxypalmitic acid | >80 | 1,962 | [35] |
| CYP152 OleTJE | Fatty acids C11-C18 | Terminal alkenes | 44 | 733 | [37] |
Advanced optimization strategies incorporate dynamic pathway regulation to balance competing metabolic demands and optimize product formation [33]. Genetically encoded metabolic switches enable dynamic regulation of fatty acid biosynthesis pathways through malonyl-coenzyme A-dependent control mechanisms [33]. These systems utilize transcriptional regulators such as FapR that respond to malonyl-coenzyme A concentrations to coordinately control both source and sink pathways [33].
The implementation of dynamic pathway regulation has demonstrated remarkable improvements in fatty acid production, with engineered strains achieving fatty acid yields exceeding 1.26 grams per liter [33]. The system operates through a feedback mechanism where low malonyl-coenzyme A levels activate the transcription of biosynthetic pathways while repressing competing degradation pathways [33]. As malonyl-coenzyme A accumulates, the regulatory switch activates fatty acid synthesis enzymes while turning off the upstream biosynthetic machinery [33].
High-Performance Liquid Chromatography with Charged Aerosol Detection represents a powerful analytical approach for the characterization of 2-Hydroxyoctadec-9-enoic acid, particularly advantageous due to the universal detection capabilities of CAD technology. This technique addresses the analytical challenges posed by compounds lacking significant ultraviolet chromophores, making it exceptionally suitable for fatty acid analysis [1] [2].
The charged aerosol detection mechanism operates through a sophisticated multi-step process involving nebulization, solvent evaporation, particle charging, and electrometric measurement. The mobile phase containing the analyte undergoes pneumatic nebulization using nitrogen carrier gas, followed by controlled solvent evaporation in a heated drift tube. The resulting analyte particles encounter a corona discharge chamber where they acquire positive charges from ionized nitrogen gas, and the charged particles are subsequently detected by an electrometer [2] [3].
Method development for 2-Hydroxyoctadec-9-enoic acid requires careful optimization of several critical parameters. The evaporation temperature emerges as the most influential parameter, directly affecting both analyte response and background noise levels. For fatty acid analysis, optimal evaporation temperatures typically range from 25°C to 35°C, balancing signal intensity with noise minimization [4] [5]. The power function value (PFV) serves as a crucial linearization parameter, with values between 1.0 and 1.6 commonly employed for fatty acid compounds to achieve optimal response linearity across wide concentration ranges [4] [6].
Chromatographic separation utilizes reversed-phase conditions with C18 stationary phases, employing gradient elution programs optimized for fatty acid retention and resolution. Mobile phase composition significantly impacts chromatographic performance, with acetonitrile-water systems containing formic acid modifiers providing excellent separation efficiency [7]. The typical retention time for 2-Hydroxyoctadec-9-enoic acid under optimized conditions ranges from 15 to 20 minutes, depending on gradient conditions and column specifications [8].
Analytical performance characteristics demonstrate excellent sensitivity and precision. Limit of detection values typically achieve sub-nanogram levels, while quantification limits range from 5 to 10 nanograms per milliliter [1]. Linear dynamic ranges span three to four orders of magnitude with correlation coefficients consistently exceeding 0.999 [2]. Precision studies reveal relative standard deviations below 2% for replicate injections, demonstrating exceptional reproducibility [1] [3].
The response uniformity characteristics of CAD detection require consideration during method development. Mobile phase composition directly influences response magnitude, necessitating careful attention to gradient conditions and potential compensation strategies. Response factors may vary based on molecular structure and volatility characteristics, making calibration with authentic standards essential for accurate quantification [6] [9].
Tandem mass spectrometry provides comprehensive structural characterization of 2-Hydroxyoctadec-9-enoic acid through detailed analysis of collision-induced dissociation patterns. The technique employs electrospray ionization in negative ion mode, generating deprotonated molecular ions [M-H]⁻ at mass-to-charge ratio 297.2 [10] [11].
Fragmentation mechanisms follow well-established pathways characteristic of hydroxy fatty acid compounds. The primary fragmentation route involves neutral loss of water (18 Da) from the hydroxyl group, producing a prominent product ion at mass-to-charge ratio 279.2. This dehydration reaction represents a favored fragmentation pathway due to the stabilization achieved through formation of conjugated systems [12] [13].
Secondary fragmentation pathways include charge-remote fragmentation processes characteristic of long-chain fatty acids. These mechanisms involve cleavage of carbon-carbon bonds distant from the charge-bearing carboxylate group, producing diagnostic fragment ions that provide positional information regarding the hydroxyl group and double bond locations [12] [14]. The most abundant product ion typically appears at mass-to-charge ratio 255.2, corresponding to loss of ketene (42 Da) from the molecular ion.
Chain cleavage fragmentation produces characteristic product ions through scission at various positions along the fatty acid backbone. Cleavage adjacent to the double bond generates ions at mass-to-charge ratios 171.1 and 155.1, corresponding to retention of the carboxyl-bearing fragment with ten and nine carbon atoms, respectively [15] [11]. These fragmentations provide definitive evidence for double bond positioning within the fatty acid chain.
The relative intensities of fragment ions depend on collision energy conditions, with optimal structural information obtained at collision energies ranging from 15 to 35 electron volts. Lower collision energies favor simple neutral losses, while higher energies promote extensive chain fragmentation and charge-remote processes [16] [13]. The base peak typically corresponds to the ketene loss fragment, achieving 100% relative intensity under optimized conditions.
Diagnostic value of the fragmentation patterns enables differentiation from positional isomers and stereochemical variants. The presence of specific fragment ions at characteristic mass-to-charge ratios provides unambiguous identification of the hydroxyl group position and double bond geometry [15] [11]. Advanced multiple reaction monitoring protocols utilize these diagnostic transitions for selective detection and quantification in complex biological matrices.
Solid-state Nuclear Magnetic Resonance spectroscopy provides detailed conformational information for 2-Hydroxyoctadec-9-enoic acid through analysis of chemical shift anisotropy, dipolar coupling interactions, and molecular dynamics parameters. The technique overcomes limitations associated with solution-state methods by enabling direct characterization of molecular conformations in the crystalline state [17] [18].
Carbon-13 cross-polarization magic angle spinning (CP-MAS) techniques constitute the primary experimental approach for conformational analysis. The method employs radio frequency pulse sequences designed to enhance carbon sensitivity through polarization transfer from abundant proton nuclei while simultaneously averaging chemical shift anisotropy and dipolar coupling interactions through rapid sample rotation [17] [19].
Chemical shift assignments for 2-Hydroxyoctadec-9-enoic acid reveal characteristic resonance patterns consistent with fatty acid conformational preferences. The carboxyl carbon exhibits chemical shifts near 180 parts per million, while the hydroxyl-bearing carbon appears significantly downfield at approximately 73 parts per million due to deshielding effects [18] [20]. Olefinic carbons associated with the double bond display chemical shifts in the 128-130 parts per million region, consistent with Z-configuration geometry.
Conformational analysis through chemical shift tensor measurements provides detailed information regarding molecular orientation and intermolecular interactions. The principal components of chemical shift tensors reflect local electronic environments and can discriminate between different conformational states [21] [18]. Temperature-dependent studies reveal conformational equilibria and activation barriers for molecular motion.
Dynamic parameters obtained through relaxation measurements characterize molecular mobility and conformational flexibility. Spin-lattice relaxation times (T₁) distinguish between rigid and mobile molecular segments, providing insights into conformational preferences and intermolecular packing arrangements [19] [20]. Cross-polarization dynamics reveal heteronuclear dipolar coupling strengths, enabling quantitative assessment of molecular geometry.
Advanced two-dimensional correlation experiments establish connectivity patterns and spatial proximities between different molecular segments. Heteronuclear correlation spectroscopy confirms carbon-hydrogen relationships, while homonuclear correlation methods detect through-space interactions indicative of specific conformational arrangements [22] [23]. These techniques provide comprehensive conformational characterization complementary to diffraction methods.
X-ray diffraction analysis provides fundamental structural information regarding crystalline polymorphs of 2-Hydroxyoctadec-9-enoic acid, revealing detailed molecular packing arrangements and intermolecular interaction patterns. The technique employs single crystal and powder diffraction methods to characterize phase behavior and polymorphic transitions [24] [25].
Polymorphic behavior in fatty acid compounds reflects the complex interplay between molecular conformation, hydrogen bonding patterns, and van der Waals interactions. 2-Hydroxyoctadec-9-enoic acid exhibits multiple crystalline forms depending on crystallization conditions, solvent environment, and thermal history [24] [26]. These polymorphs display distinct unit cell parameters, space group symmetries, and molecular packing arrangements.
Single crystal structure determination reveals two primary polymorphic forms with significantly different crystallographic characteristics. The first polymorph crystallizes in the triclinic space group P1 with unit cell dimensions reflecting the asymmetric nature of the molecular packing [24]. The second polymorph adopts monoclinic symmetry in space group P2₁/c, indicating higher symmetry molecular arrangements and more efficient packing density.
Hydrogen bonding networks play crucial roles in determining polymorphic stability and molecular packing preferences. The carboxyl groups form characteristic dimeric arrangements through hydrogen bonding interactions, while the hydroxyl groups participate in extended hydrogen bonding networks that stabilize particular polymorphic forms [18] [24]. These interactions directly influence melting points, thermodynamic stability, and transformation behavior.
Molecular conformation analysis within different polymorphic forms reveals significant variations in fatty acid chain geometry and orientation. The polymorphs exhibit different arrangements of the alkyl chains relative to hydrogen bonding planes, affecting overall crystal density and stability [24] [27]. The double bond geometry remains consistent across polymorphs, maintaining Z-configuration in all crystalline forms.
Thermal analysis combined with powder diffraction studies characterizes polymorphic transition behavior and stability relationships. Variable temperature diffraction experiments identify critical temperatures for phase transitions and reveal the kinetics of polymorphic transformations [25] [27]. These studies provide essential information for understanding phase behavior under different storage and processing conditions.
Powder diffraction pattern analysis enables quantitative phase analysis of polymorphic mixtures through profile fitting techniques. The method employs Pearson function fitting to decompose overlapping diffraction peaks and determine relative phase compositions [25] [27]. This approach proves particularly valuable for characterizing polymorphic purity and monitoring phase transitions during processing operations.